molecular formula C18H15ClN2O4S B2969483 N1-(2-chlorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1788844-56-3

N1-(2-chlorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2969483
CAS RN: 1788844-56-3
M. Wt: 390.84
InChI Key: MOGYURRRUDBYAF-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and structural features. It has a chlorophenyl group, a furan ring, a thiophene ring, and an oxalamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a heterocyclic compound with the formula C4H4S, it is analogous to the compound benzene, with one methine group replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using spectroscopic techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structural similarities to N1-(2-chlorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide focuses on synthetic applications and the exploration of chemical properties. For example, studies on 2-chlorotetrahydrofuran (2-Cl-THF) explore its use in protecting alcohols as tetrahydro-2-furanyl (THF) ethers, highlighting a method for protecting the hydroxyl function in complex molecules, which may be relevant for synthesizing derivatives of the compound (Kruse et al., 2010). Additionally, the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides presents a synthetic route potentially applicable to related oxalamide compounds (Mamedov et al., 2016).

Organic Synthesis and Heterocyclic Chemistry

The synthesis of conjugated dienes from aromatic, five-membered heterocycles such as furan and thiophene involves reactions that may be pertinent to the modification or synthesis of the discussed compound. These reactions provide a foundation for understanding the chemical behavior and potential synthetic routes of related structures (Wenkert et al., 1984).

Antimicrobial and Biological Activity

Compounds featuring furan and thiophene units have been evaluated for antimicrobial activities, suggesting possible research avenues for this compound in biological contexts. For instance, novel pyrazoline derivatives with furan units have shown promising antiinflammatory and antibacterial properties (Ravula et al., 2016). Similarly, thiazolopyrimidine derivatives incorporating furan and thiophene rings have demonstrated significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGYURRRUDBYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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